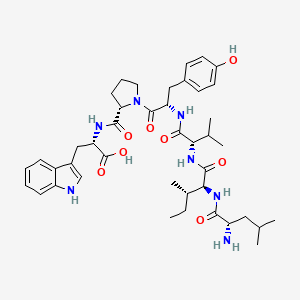

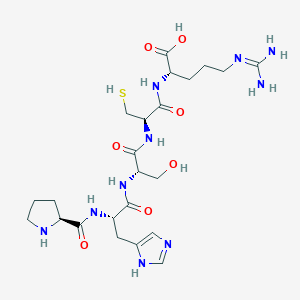

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan is a peptide composed of seven amino acids: leucine, isoleucine, valine, tyrosine, proline, and tryptophan. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: This reaction can affect the tyrosine and tryptophan residues, leading to the formation of dityrosine or kynurenine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan has several applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based drugs and biomaterials.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-alanyl-L-glutamine: Another dipeptide with different amino acid composition.

Cyclo(L-isoleucyl-L-leucyl-L-isoleucyl-L-leucyl): A cyclic peptide with similar amino acids but different structure.

Semaglutide: A longer peptide with therapeutic applications in diabetes treatment.

Eigenschaften

CAS-Nummer |

914096-28-9 |

|---|---|

Molekularformel |

C42H59N7O8 |

Molekulargewicht |

790.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C42H59N7O8/c1-7-25(6)36(48-37(51)30(43)19-23(2)3)40(54)47-35(24(4)5)39(53)45-32(20-26-14-16-28(50)17-15-26)41(55)49-18-10-13-34(49)38(52)46-33(42(56)57)21-27-22-44-31-12-9-8-11-29(27)31/h8-9,11-12,14-17,22-25,30,32-36,44,50H,7,10,13,18-21,43H2,1-6H3,(H,45,53)(H,46,52)(H,47,54)(H,48,51)(H,56,57)/t25-,30-,32-,33-,34-,35-,36-/m0/s1 |

InChI-Schlüssel |

JFBKWXGZSBVTGC-OHSDAFGCSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)

![N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide](/img/structure/B12617051.png)

![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)